molecular formula C6H13NO B1199206 N-Cyclohexylhydroxylamine CAS No. 2211-64-5

N-Cyclohexylhydroxylamine

Cat. No. B1199206
CAS RN: 2211-64-5
M. Wt: 115.17 g/mol
InChI Key: GUQRKZPMVLRXLT-UHFFFAOYSA-N
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Description

N-Cyclohexylhydroxylamine is a chemical compound with the linear formula C6H11NHOH . It is also known as N-Hydroxycyclohexanamine or N-Hydroxycyclohexylamine . It is formed as one of the by-products during the hydrogenation of nitrocyclohexane to the corresponding cyclohexanone oxime catalyzed by palladium/carbon nanotubes .


Molecular Structure Analysis

The linear formula of N-Cyclohexylhydroxylamine is C6H11NHOH . The molecular weight of the compound is 115.17 .


Chemical Reactions Analysis

N-Cyclohexylhydroxylamine is used as a reactant for aldehyde-catalyzed intermolecular hydroamination and condensation reactions . It is also used in the preparation of cyclin-dependent kinase inhibitors selective for multiple cyclin-dependent kinases for potential use as antitumor agents, and in the preparation of hydroxyurea derivatives as small molecule bradykinin B1 receptor antagonists .


Physical And Chemical Properties Analysis

N-Cyclohexylhydroxylamine is a solid substance . Its melting point is between 139-140 °C (lit.) . The compound should be stored at a temperature of -20°C .

Scientific Research Applications

Synthesis of Cyclohexanone Oxime

N-Cyclohexylhydroxylamine: is a by-product in the hydrogenation of nitrocyclohexane to cyclohexanone oxime. This reaction is typically catalyzed by palladium on carbon nanotubes .

Hydroamination Reactions

It serves as a reactant for aldehyde-catalyzed intermolecular hydroamination, which is a valuable transformation in organic synthesis for the construction of nitrogen-containing compounds .

Condensation Reactions

N-Cyclohexylhydroxylamine: is used in condensation reactions, which are fundamental processes in the formation of a wide array of organic compounds, including polymers and pharmaceuticals .

Antitumor Agents

This compound is utilized in the preparation of cyclin-dependent kinase inhibitors. These inhibitors are selective for multiple cyclin-dependent kinases and have potential use as antitumor agents .

Bradykinin B1 Receptor Antagonists

Researchers use N-Cyclohexylhydroxylamine to prepare hydroxyurea derivatives that act as small molecule bradykinin B1 receptor antagonists. These antagonists could be significant in treating inflammation and pain .

Organic Synthesis Building Blocks

Due to its chemical structure, N-Cyclohexylhydroxylamine can be a versatile building block in organic synthesis. It can be used to introduce the cyclohexyl group into other molecules, thereby modifying their properties and potential applications .

Hydroxylamination of Allyl Esters

It acts as a hydroxylamination reagent for allyl esters, which is an important step in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Synthesis of Isoxazolones

N-Cyclohexylhydroxylamine: is used in the synthesis of 4-carbethoxy-2-cyclohexyl-5-(2H)-isoxazolone, a compound that has potential applications in medicinal chemistry and as an intermediate in organic synthesis .

Safety and Hazards

N-Cyclohexylhydroxylamine is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Mechanism of Action

Target of Action

N-Cyclohexylhydroxylamine is a chemical compound with the linear formula C6H11NHOH The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known to be involved in the hydrogenation of nitrocyclohexane to the corresponding cyclohexanone oxime, catalyzed by palladium/carbon nanotubes . This suggests that it may interact with its targets through a hydrogenation process.

Biochemical Pathways

N-Cyclohexylhydroxylamine is formed as one of the by-products during the hydrogenation of nitrocyclohexane to the corresponding cyclohexanone oxime This indicates that it may be involved in the biochemical pathways related to the hydrogenation process

Result of Action

It is known to be used in the synthesis of 4-carbethoxy-2-cyclohexyl-5-(2H)-isoxazolone and hexahydroisoxazolequinoline analogs . .

Action Environment

It is known that the compound is a solid at room temperature and has a melting point of 139-140 °c . This suggests that it may be stable under a wide range of environmental conditions.

properties

IUPAC Name

N-cyclohexylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-7-6-4-2-1-3-5-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQRKZPMVLRXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176627
Record name N-Hydroxycyclohexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclohexylhydroxylamine

CAS RN

2211-64-5
Record name Cyclohexylhydroxylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2211-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hydroxycyclohexylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002211645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hydroxycyclohexylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexylhydroxylamine
Source European Chemicals Agency (ECHA)
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Record name N-HYDROXYCYCLOHEXYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of N-Cyclohexylhydroxylamine?

A1: N-Cyclohexylhydroxylamine has a molecular formula of C6H13NO and a molecular weight of 115.17 g/mol []. While specific spectroscopic data is not provided in the abstracts, it's mentioned that N-Cyclohexylhydroxylamine can be characterized by techniques such as IR and Raman spectroscopy [].

Q2: How is N-Cyclohexylhydroxylamine prepared?

A2: N-Cyclohexylhydroxylamine is typically synthesized by reacting 2-chloropropanal with N-cyclohexylhydroxylamine in the presence of magnesium sulfate []. This reaction is typically performed in anhydrous ether and dichloromethane at 0 °C. The product can be recrystallized from a mixture of ether and pentane.

Q3: What are the stability characteristics of N-Cyclohexylhydroxylamine?

A3: N-Cyclohexylhydroxylamine is best stored in a freezer under argon to prevent degradation. Even at low temperatures, it can slowly decompose, turning yellow over time. Therefore, it is recommended to use it shortly after preparation for optimal results [].

Q4: How does the structure of N-Cyclohexylhydroxylamine influence its reactivity with aldehydes?

A4: N-Cyclohexylhydroxylamine reacts with aldehydes to form nitrones. The kinetics of this reaction are influenced by pH, with the reaction rate being dependent on the concentrations of both the free hydroxylamine and the free aldehyde []. This suggests that the nucleophilicity of the nitrogen lone pair in N-Cyclohexylhydroxylamine plays a key role in its reactivity with the electrophilic carbonyl group of aldehydes.

Q5: What are some applications of N-Cyclohexylhydroxylamine in materials science?

A5: N-Cyclohexylhydroxylamine, specifically its aluminum salt (NCH-Al) and potassium salt (NCH-K), have been investigated as potential wood preservatives []. These salts exhibit strong antifungal properties, surpassing even sodium pentachlorophenate (Na-PCP) in some cases. This antifungal activity is thought to stem primarily from the compounds' mycostatic effects, inhibiting fungal growth rather than spore germination [].

Q6: Are there any computational studies on N-Cyclohexylhydroxylamine or its derivatives?

A6: While the abstracts provided don't detail specific computational studies, they highlight the examination of the electronic structure of N-nitroso-N-cyclohexylhydroxylamine and its metal chelates using IR and Raman spectroscopy []. This type of analysis provides insights into the electronic distribution within the molecule, which can be further investigated using computational chemistry methods.

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